molecular formula C3H2ClN3O B1311181 1H-1,2,4-triazole-5-carbonyl chloride CAS No. 60469-67-2

1H-1,2,4-triazole-5-carbonyl chloride

Cat. No. B1311181
CAS RN: 60469-67-2
M. Wt: 131.52 g/mol
InChI Key: UCGFODZIHGSXSZ-UHFFFAOYSA-N
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Description

1H-1,2,4-triazole-5-carbonyl chloride is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . The 1,2,4-triazole family operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole-5-carbonyl chloride is characterized by its unique heterocyclic structure . The molecule is planar, and the C-N and N-N distances fall into a narrow range, consistent with its aromaticity .


Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,4-triazole-5-carbonyl chloride have been studied in the context of synthesizing novel 1,2,4-triazole derivatives . These reactions have shown promising results in the synthesis of novel compounds with potential pharmaceutical applications .

Scientific Research Applications

1. Therapeutic Applications

1H-1,2,4-triazoles are recognized for their vast range of biological activities. Their structural flexibility allows for various modifications, leading to potential applications in drug development for treating diseases. Specifically, these compounds have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The research emphasizes the importance of developing new, more efficient synthesis methods for these triazoles that align with the principles of green chemistry and sustainability. This focus is critical for addressing emerging diseases and the increasing resistance of bacteria to existing drugs (Ferreira et al., 2013).

2. Material Science and Polymer Chemistry

1H-1,2,4-triazole and its derivatives are promising for developing proton-conducting fuel cell membranes. These materials enhance the basic characteristics of electrolyte membranes, such as film-forming ability, thermal stability, electrochemical stability, mechanical strength, and ionic conductivity. Specifically, they increase thermal stability up to 300–330 °C, expand the electrochemical stability region to 3–4 V, and provide high ionic conductivity under anhydrous conditions at temperatures above 100 °C. These improvements facilitate the processing and formation of membrane films, demonstrating the uniqueness and promise of these compounds in heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

3. Corrosion Inhibition

1H-1,2,4-triazole derivatives have been extensively studied as corrosion inhibitors for metal surfaces. Specifically, the 1,4-disubstituted 1,2,3-triazole derivatives prepared under copper-catalyzed azide-alkyne cycloaddition reactions have shown high efficiency as corrosion inhibitors. They are notable for being easily prepared, non-toxic, environmentally friendly, and stable under acidic conditions. These compounds are instrumental in protecting metals like steel, copper, iron, and aluminum in various aggressive media (Hrimla et al., 2021).

4. Drug Discovery and Pharmaceutical Applications

1H-1,2,4-triazole scaffolds are a cornerstone in pharmaceuticals and biologically important compounds. They are critical in drug-discovery studies against various diseases, including cancer and microbial infections. These scaffolds are actively researched for synthesizing new drug candidates, highlighting their significant role in medicinal chemistry and the development of new therapeutics (Nasri et al., 2021).

Future Directions

The future directions for research on 1H-1,2,4-triazole-5-carbonyl chloride and its derivatives could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

1H-1,2,4-triazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O/c4-2(8)3-5-1-6-7-3/h1H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGFODZIHGSXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-triazole-5-carbonyl chloride

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